Tert-butyl 4-acetylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-acetylpiperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and various substituents that modify their chemical properties and reactivity. The tert-butyl group is a common bulky alkyl substituent that can influence the steric environment of the molecule.
Synthesis Analysis
The synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate and related compounds often involves multi-step synthetic routes. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized and its crystal structure reported, indicating typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation . These synthetic methods are crucial for the preparation of piperidine derivatives that are valuable in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-acetylpiperidine-1-carboxylate derivatives has been studied using various techniques. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using X-ray diffraction, revealing the spatial arrangement of atoms and confirming the expected geometry of the piperazine ring . The molecular structure of related compounds has also been optimized using density functional theory (DFT), providing insights into the electronic structure and potential reactivity .
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions. The tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, for example, were reacted with L-selectride to yield hydroxypiperidine carboxylates, demonstrating the stereoselective nature of these reactions . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used to prepare 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-acetylpiperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group can impart solubility and steric effects, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine, where the bulky alkyl substituents prevent typical π-interactions . The electronic properties of these compounds, such as electron-releasing effects, can be inferred from cyclic voltammetric data . Additionally, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, highlights the importance of these derivatives in drug development .
Scientific Research Applications
Synthesis and Applications
Synthesis of Piperidine Derivatives : Tert-butyl 4-acetylpiperidine-1-carboxylate derivatives are used in synthesizing various piperidine derivatives, which are important in medicinal chemistry. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by reaction with BrCH2CH=CRR’ yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for the preparation of a wide range of piperidine derivatives (Moskalenko & Boev, 2014).
Intermediate in Synthesis of Jak3 Inhibitor : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound closely related to tert-butyl 4-acetylpiperidine-1-carboxylate, is an important intermediate in the synthesis of a novel protein tyrosine kinase Jak3 inhibitor (Xin-zhi, 2011).
Stereoselective Synthesis of Substituted Compounds : The stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are derived from tert-butyl 4-acetylpiperidine-1-carboxylate, is another notable application. These compounds are valuable for generating cis and trans isomers of piperidine derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl 4-acetylpiperidine-1-carboxylate, is used as an intermediate in synthesizing small molecule anticancer drugs. It's synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang, Ye, Xu, & Xu, 2018).
X-Ray Studies and Molecular Packing : X-ray studies reveal interesting aspects of tert-butyl 4-acetylpiperidine-1-carboxylate derivatives. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds show molecular packing driven by strong hydrogen bonds, which is crucial for understanding their chemical behavior (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Creation of Fused Bicyclic Systems : Tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, derived from tert-butyl 4-acetylpiperidine-1-carboxylate, are used for the cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This highlights their role in synthesizing complex bicyclic systems (Moskalenko & Boev, 2014).
Safety And Hazards
The safety information available indicates that tert-butyl 4-acetylpiperidine-1-carboxylate is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
properties
IUPAC Name |
tert-butyl 4-acetylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVBBNZWMSTMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450938 | |
Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-acetylpiperidine-1-carboxylate | |
CAS RN |
206989-61-9 | |
Record name | 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206989-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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